molecular formula C8H7BrFN B7864075 7-Bromo-5-fluoroindoline

7-Bromo-5-fluoroindoline

Cat. No.: B7864075
M. Wt: 216.05 g/mol
InChI Key: JQXHUCPLRPTHKR-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoroindoline is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. The addition of bromine and fluorine atoms to the indoline structure enhances its chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoroindoline can be achieved through various methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with bromine under controlled conditions. This reaction typically requires a solvent such as dichloromethane and a catalyst like copper dipyridine dichloride. The reaction is often conducted under microwave irradiation to increase the yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoroindoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.

Major Products Formed

    Substitution: Formation of 7-amino-5-fluoroindoline or 7-thio-5-fluoroindoline.

    Oxidation: Formation of 7-bromo-5-fluoroindole.

    Reduction: Formation of 5-fluoroindoline.

Scientific Research Applications

7-Bromo-5-fluoroindoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoroindoline involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes or receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-5-fluoroindole
  • 5-Fluoroindoline
  • 7-Acetyl-5-bromoindole

Comparison

7-Bromo-5-fluoroindoline is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential biological activity. Compared to 7-Bromo-5-fluoroindole, it has a reduced indoline ring, which can affect its chemical properties and reactivity. 5-Fluoroindoline lacks the bromine atom, making it less reactive in certain substitution reactions. 7-Acetyl-5-bromoindole has an acetyl group, which can influence its solubility and reactivity .

Properties

IUPAC Name

7-bromo-5-fluoro-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXHUCPLRPTHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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